molecular formula C10H13N3O B13250560 (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13250560
M. Wt: 191.23 g/mol
InChI Key: IPRHQUDNCPXNLT-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C10H13N3O. This compound is characterized by the presence of a furan ring and a pyrazole ring, both of which are important heterocyclic structures in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of furan-2-carbaldehyde with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine. The reaction is usually carried out under mild conditions, with the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its combination of furan and pyrazole rings, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(furan-2-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C10H13N3O/c1-8-9(6-12-13-8)5-11-7-10-3-2-4-14-10/h2-4,6,11H,5,7H2,1H3,(H,12,13)

InChI Key

IPRHQUDNCPXNLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNCC2=CC=CO2

Origin of Product

United States

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